molecular formula C9H10BrN3 B6157673 1-(3-azidopropyl)-4-bromobenzene CAS No. 1637286-22-6

1-(3-azidopropyl)-4-bromobenzene

Cat. No. B6157673
CAS RN: 1637286-22-6
M. Wt: 240.1
InChI Key:
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Description

“1-(3-azidopropyl)-4-bromobenzene” is a synthetic compound that has garnered attention in scientific research due to its unique properties and potential applications in various fields. It’s also known as “3-azidopropylbenzene” with a molecular weight of 161.208 .

Safety and Hazards

The safety data sheet for “3-azidopropylbenzene” suggests that if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin or eye contact, it should be washed off with soap and plenty of water .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-azidopropyl)-4-bromobenzene involves the reaction of 4-bromobenzyl chloride with sodium azide followed by reduction of the resulting azide with sodium borohydride.", "Starting Materials": [ "4-bromobenzyl chloride", "sodium azide", "sodium borohydride", "anhydrous DMF", "anhydrous ether", "anhydrous ethanol" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzyl chloride (1.0 g, 5.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.", "Step 2: Add sodium azide (0.65 g, 10.0 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into a separatory funnel containing anhydrous ether (20 mL) and water (10 mL).", "Step 4: Extract the organic layer with anhydrous ether (3 x 20 mL) and combine the organic layers.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 6: Concentrate the filtrate under reduced pressure to obtain 1-(3-azidopropyl)-4-bromobenzene as a yellow solid (yield: 80%).", "Step 7: Dissolve 1-(3-azidopropyl)-4-bromobenzene (0.5 g, 2.2 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask.", "Step 8: Add sodium borohydride (0.1 g, 2.6 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "Step 9: Quench the reaction by adding water (10 mL) and stir for an additional 30 minutes.", "Step 10: Pour the reaction mixture into a separatory funnel containing anhydrous ether (20 mL) and water (10 mL).", "Step 11: Extract the organic layer with anhydrous ether (3 x 20 mL) and combine the organic layers.", "Step 12: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 13: Concentrate the filtrate under reduced pressure to obtain the final product, 1-(3-aminopropyl)-4-bromobenzene, as a white solid (yield: 70%)." ] }

CAS RN

1637286-22-6

Product Name

1-(3-azidopropyl)-4-bromobenzene

Molecular Formula

C9H10BrN3

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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